2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 2-aminoaryl ketones with certain arylacetylenes . One common method includes the use of guanidine hydrochloride in the presence of sodium in absolute ethanol . The reaction conditions often require a cold solution to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
Comparison
Compared to similar compounds, 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of both a chloro group and a carbonitrile group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSIGMJCQHAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396312 | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-27-5 | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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